molecular formula C16H14N4O2 B2541167 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea CAS No. 6756-31-6

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea

Cat. No.: B2541167
CAS No.: 6756-31-6
M. Wt: 294.314
InChI Key: KSZSILZJBBUNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antitubercular, antioxidant, antiviral, and antidiabetic properties . The structure of this compound includes a benzyl group attached to the oxadiazole ring, which is further connected to a phenylurea moiety.

Preparation Methods

The synthesis of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . These interactions lead to the disruption of critical cellular processes, ultimately resulting in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(17-13-9-5-2-6-10-13)18-16-20-19-14(22-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZSILZJBBUNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.